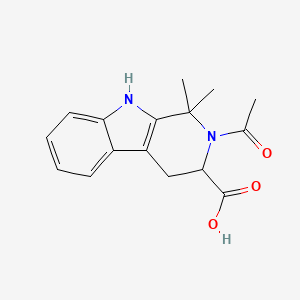

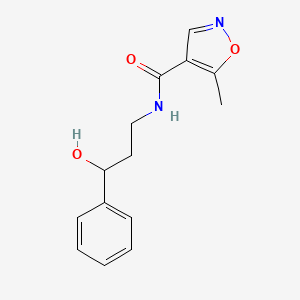

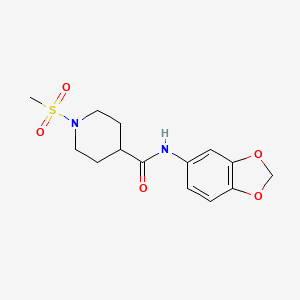

N-(3-hydroxy-3-phenylpropyl)-5-methylisoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” is a compound with the molecular formula C10H14N2O2 . It is soluble in DMSO and Methanol .

Synthesis Analysis

While specific synthesis methods for “N-(3-hydroxy-3-phenylpropyl)-5-methylisoxazole-4-carboxamide” were not found, similar compounds such as isoindoline-1,3-dione derivatives have been synthesized through the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .

Molecular Structure Analysis

The molecular structure of “N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” was confirmed by Mass and 1H NMR .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” include solubility in DMSO and Methanol .

Scientific Research Applications

Structural and Chemical Analysis

Research has delved into the structural characteristics of similar isoxazole compounds, examining their molecular configurations and interactions. For instance, a study on the structure of an isoxazole amino ester provided detailed crystallographic data, revealing the steric interactions and planarity distortions within the molecule (Smith et al., 1991). This foundational knowledge contributes to understanding the chemical behavior and potential applications of isoxazole derivatives.

Biological Activities and Applications

Isoxazole derivatives have been explored for their biological activities, offering insights into their potential therapeutic applications. For example, derivatives similar to the compound have been studied for their immunosuppressive properties, specifically their ability to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition is relevant in the context of antirheumatic drugs, showcasing the compound's potential in treating autoimmune diseases (Knecht & Löffler, 1998).

Synthesis and Material Science

Research has also focused on the synthesis of novel compounds and materials using isoxazole derivatives as intermediates or functional groups. For example, studies on the synthesis of amino sugars via isoxazolines, such as D-allosamine, highlight the compound's utility in generating biologically relevant molecules (Jäger & Schröter, 1990). Similarly, the development of biologically active polymers based on Hymexazol indicates potential applications in creating controlled-release formulations for agricultural uses (Tai et al., 2002).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potential of isoxazole derivatives has been a subject of investigation, with studies revealing their efficacy against various pathogens. This includes the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's versatility in pharmaceutical development (Rahmouni et al., 2016).

properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-10-12(9-16-19-10)14(18)15-8-7-13(17)11-5-3-2-4-6-11/h2-6,9,13,17H,7-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHKLEOOWYOWNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)-5-methylisoxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

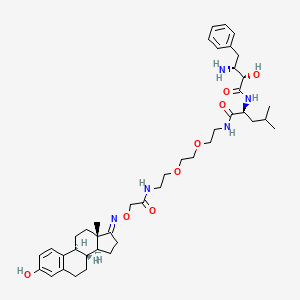

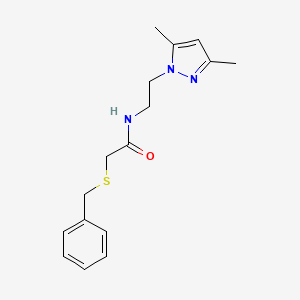

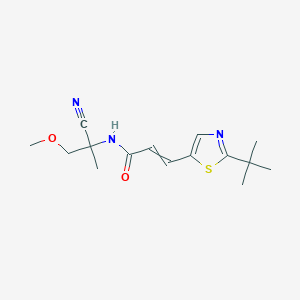

![5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2647206.png)

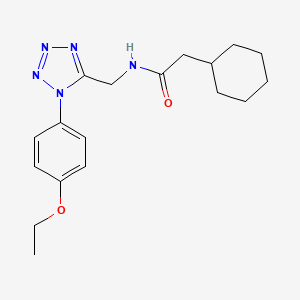

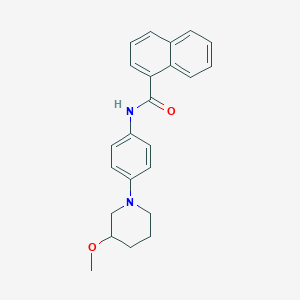

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2647209.png)

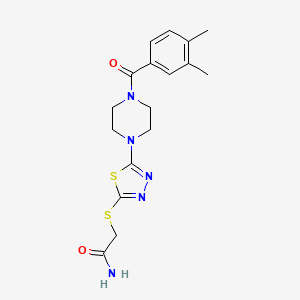

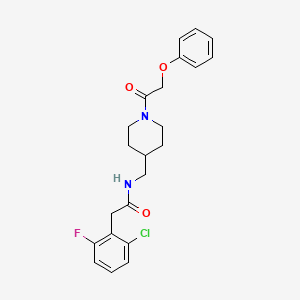

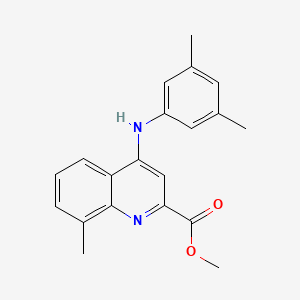

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2647220.png)

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647221.png)